3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide
Overview
Description
3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and its mechanism of action, biochemical and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide in lab experiments is its ability to reduce inflammation and pain. This makes it a useful tool for studying the mechanisms of these processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause liver damage and other adverse effects in high doses.
Future Directions
There are several future directions for the study of 3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide. One direction is the development of new analogs with improved potency and reduced toxicity. Another direction is the study of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of this compound could also be an area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide has been studied extensively for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of various diseases such as arthritis, cancer, and neuropathic pain.
properties
IUPAC Name |
3-nitro-N-(2-phenylethyl)-4-(2-phenylethylamino)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-25(27)22-17-20(30(28,29)24-16-14-19-9-5-2-6-10-19)11-12-21(22)23-15-13-18-7-3-1-4-8-18/h1-12,17,23-24H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYEWJURFKMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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